Superior In Vivo Wake-Promoting Efficacy and Potency vs. Modafinil
In a direct head-to-head comparison in mice, Lauflumide (NLS-4) at a dose of 64 mg/kg induced a significantly longer duration of wakefulness than modafinil at a much higher dose of 150 mg/kg [1]. The study calculated that Lauflumide achieved this effect using a dose that was less than half of the modafinil dose [1].
| Evidence Dimension | In Vivo Wakefulness Duration |
|---|---|
| Target Compound Data | Lauflumide (64 mg/kg) induced significantly longer wakefulness. |
| Comparator Or Baseline | Modafinil (150 mg/kg) induced a shorter duration of wakefulness. |
| Quantified Difference | Lauflumide dose was less than half (42.7%) of the modafinil dose, resulting in significantly longer wakefulness. |
| Conditions | C57BL/6J mice; Intraperitoneal (IP) injection; 24-hour continuous EEG/EMG recording; Light onset administration. |
Why This Matters
This demonstrates a >2.3-fold increase in potency, allowing researchers to use lower doses of Lauflumide to achieve a stronger primary therapeutic effect, which can minimize potential dose-dependent off-target effects in animal models.
- [1] Luca, G., Bandarabadi, M., Konofal, E., Lecendreux, M., Ferrié, L., Figadère, B., & Tafti, M. (2018). Lauflumide (NLS-4) Is a New Potent Wake-Promoting Compound. Frontiers in Neuroscience, 12, 519. View Source
